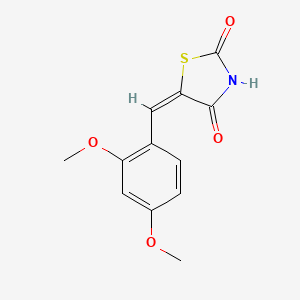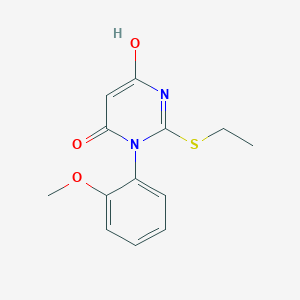
5-(2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
Übersicht
Beschreibung
5-(2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as DMTD, is a heterocyclic compound with a thiazolidine ring and a benzylidene moiety. It has attracted significant attention from the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Derivatives of 5-substituted-2,4-thiazolidinedione, including 5-(2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione, exhibit a broad spectrum of biological activities. These compounds have been synthesized and their structures confirmed through various spectroscopic methods (Popov-Pergal et al., 2010).
Antimicrobial Activity
- Novel derivatives of 5-(2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione have been synthesized and characterized, demonstrating significant antibacterial activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli (Rajput et al., 2011).
- A series of new acetic acid derivatives with thiazolidine-2,4-dione moiety have shown antibacterial activity generally against Gram-positive bacterial strains, suggesting the importance of electron-withdrawing substituents for enhanced activity (Trotsko et al., 2018).
Antidiabetic Agents
- Thiazolidine-2,4-dione derivatives have been evaluated for hypoglycemic and hypolipidemic activities, showing promise as antidiabetic agents (Sohda et al., 1982).
- Some synthesized thiazolidine-2,4-dione derivatives, related to 5-(2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione, have shown significant oral hypoglycemic activity, acting as potential insulin sensitizers (Kawale et al., 2020).
Cytotoxic Activity
- Some diesters derived from 5-(hydroxybenzylidene)thiazolidine-2,4-diones, including variants of the 5-(2,4-dimethoxybenzylidene) derivative, were evaluated for cytotoxic activity against MCF-7 cells but showed no significant activity (Tran et al., 2018).
Aldose Reductase Inhibitory Activity
- A series of 5-(arylidene)thiazolidine-2,4-diones have been examined for their aldose reductase inhibitory activities, showing potential for management of diabetic complications (Sever et al., 2021).
Eigenschaften
IUPAC Name |
(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-16-8-4-3-7(9(6-8)17-2)5-10-11(14)13-12(15)18-10/h3-6H,1-2H3,(H,13,14,15)/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXJTXWHZJSCSP-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)NC(=O)S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=O)S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dimethoxy-benzylidene)-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{3-[3-(2-naphthoyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone](/img/structure/B5978601.png)
![1-{4-amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone](/img/structure/B5978607.png)
![4-({4-[3-(dimethylamino)-3-oxopropyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5978612.png)
![5-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B5978617.png)
![N~3~-[4-(methylthio)benzyl]-N~3~-propyl-1,3-piperidinedicarboxamide](/img/structure/B5978628.png)
![3-benzyl-6-(3-ethyl-1,2,4-oxadiazol-5-yl)-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-en-4-one](/img/structure/B5978630.png)

![N-{4-[(2,2-diphenylacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5978634.png)
![5-methyl-7-(3-phenyl-1H-pyrazol-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5978646.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B5978657.png)
![4-[(1H-indol-3-ylmethylene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5978672.png)
![1-(cyclohexylmethyl)-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5978688.png)
![1-[4-(3-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperidine hydrochloride](/img/structure/B5978696.png)
![N-[2-(4-fluorophenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B5978701.png)